An In-depth Technical Guide to the Molecular Structure and Bonding of 6,13-Pentacenequinone
An In-depth Technical Guide to the Molecular Structure and Bonding of 6,13-Pentacenequinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and experimental data of 6,13-pentacenequinone, a key organic semiconductor and precursor for functional materials. The information presented herein is intended to support research and development efforts in materials science, organic electronics, and medicinal chemistry.
Molecular Structure and Identification
6,13-Pentacenequinone, with the chemical formula C₂₂H₁₂O₂, is a polycyclic aromatic hydrocarbon featuring a pentacene backbone with two ketone functional groups at the 6 and 13 positions.[1] Its IUPAC name is pentacene-6,13-dione.[2] The planar and rigid structure of the molecule, a consequence of its extensive π-conjugated system, is fundamental to its electronic properties.
Key Identifiers:
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CAS Number: 3029-32-1[1]
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Molecular Weight: 308.33 g/mol [3]
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SMILES String: O=C1c2cc3ccccc3cc2C(=O)c4cc5ccccc5cc14[3]
The molecular structure of 6,13-pentacenequinone is depicted in the following diagram:
Caption: Molecular structure of 6,13-Pentacenequinone.
Bonding and Electronic Structure
The bonding in 6,13-pentacenequinone is characterized by a network of sp² hybridized carbon atoms forming the aromatic pentacene core, with two sp² hybridized carbon atoms double-bonded to oxygen atoms. This extensive conjugation leads to delocalized π-orbitals across the molecule, which dictates its electronic behavior.
Computational studies and spectroscopic data indicate that the electronic transitions in the near-UV and visible regions are primarily of π-π* and n-π* character.[4] The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial in determining its properties as an organic semiconductor.
Quantitative Data Summary
The following table summarizes key quantitative data for 6,13-pentacenequinone obtained from various experimental techniques. Detailed crystallographic data, including precise bond lengths and angles, can be accessed from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 835494.[2]
| Property | Value | Technique/Method |
| Molecular Formula | C₂₂H₁₂O₂ | --- |
| Molecular Weight | 308.33 g/mol | --- |
| Appearance | Solid | Visual Inspection |
| Thermal Stability | Stable up to 330 °C | Thermogravimetric Analysis (TGA)[5] |
| ¹H NMR Chemical Shifts (CDCl₃, 500 MHz), δ (ppm) | 8.98 (m, 4H), 8.14 (m, 4H), 7.75 (m, 4H) | ¹H Nuclear Magnetic Resonance (NMR)[5] |
| UV-Vis Absorption Maxima (λₘₐₓ) | 390 nm (π-π), 412 nm (n-π) | UV-Visible Spectroscopy (in Chloroform)[4] |
| Infrared (IR) Absorption Peaks (cm⁻¹) | 3054 (aromatic C-H stretch), 1672 (C=O stretch), 1612, 1443, 1396 (C=C stretch), 1277 (aromatic ketone), 758 (C=C-C stretch) | Fourier-Transform Infrared (FTIR) Spectroscopy[5] |
| X-Ray Diffraction (XRD) Peaks (2θ) | 9.8° (002), 11.9° (011), 14.7° (012), 23.6° (112), 27.7° (104) | X-Ray Diffraction[6] |
| HOMO-LUMO Gap | ~3.0 - 3.17 eV | UV-Visible Spectroscopy[4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 6,13-pentacenequinone are crucial for reproducible research.
Synthesis via Diels-Alder Reaction
A common laboratory-scale synthesis involves the Diels-Alder reaction of 1,4-naphthoquinone with 1,3-cyclohexadiene followed by an oxidation step.
Workflow for Synthesis:
Caption: General workflow for the synthesis of 6,13-Pentacenequinone.
Characterization Methods
X-Ray Diffraction (XRD):
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Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.54 Å).
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Sample Preparation: A thin layer of the powdered sample is placed on a zero-background sample holder.
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Data Collection: The diffraction pattern is recorded over a 2θ range of 5-50° with a step size of 0.02°.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Instrument: A 500 MHz NMR spectrometer.
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
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Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
Thermogravimetric Analysis (TGA):
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Instrument: A thermogravimetric analyzer.
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Sample Preparation: A small amount of the sample (5-10 mg) is placed in an alumina crucible.
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Analysis Conditions: The sample is heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
UV-Visible (UV-Vis) Spectroscopy:
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Instrument: A dual-beam UV-Vis spectrophotometer.
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., chloroform) in a quartz cuvette.
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Data Collection: The absorption spectrum is recorded from 200 to 800 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Instrument: An FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.
This guide provides foundational knowledge and experimental details for 6,13-pentacenequinone, serving as a valuable resource for professionals in related scientific fields. The provided data and protocols are intended to facilitate further research and application of this versatile molecule.
References
- 1. cathi.uacj.mx [cathi.uacj.mx]
- 2. Synthesis of polyacenequinones via crossed aldol condensation in pressurized hot water in the absence of added catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. What Data You Can Download from the CCDC : CCDC Home [support.ccdc.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
